molecular formula C8H5ClFN B7723773 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene CAS No. 730964-52-0

1-Chloro-3-fluoro-2-(isocyanomethyl)benzene

Cat. No.: B7723773
CAS No.: 730964-52-0
M. Wt: 169.58 g/mol
InChI Key: JRPJCZQQHMTREY-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(isocyanomethyl)benzene is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzene, characterized by the presence of chloro, fluoro, and isocyanomethyl groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the isocyanomethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-(isocyanomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The isocyanomethyl group can participate in addition reactions with various electrophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Chloro-3-fluoro-2-(isocyanomethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity, while the isocyanomethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

1-Chloro-3-fluoro-2-(isocyanomethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-3-fluoro-2-(methyl)benzene: Lacks the isocyanomethyl group, which may result in different reactivity and applications.

    1-Chloro-2-fluoro-3-(isocyanomethyl)benzene: Positional isomer with potentially different chemical properties and reactivity.

    1-Bromo-3-fluoro-2-(isocyanomethyl)benzene: Substitution of the chloro group with a bromo group can lead to variations in reactivity and applications.

Biological Activity

1-Chloro-3-fluoro-2-(isocyanomethyl)benzene is an organic compound notable for its diverse biological activities. This article examines its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula: C8H5ClFN
  • Molecular Weight: 171.58 g/mol
  • CAS Number: 730964-52-0

The compound features a chloro group, a fluoro group, and an isocyanomethyl moiety attached to a benzene ring, contributing to its unique reactivity and biological properties.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties: Research indicates potential efficacy against a range of bacterial strains. The presence of the isocyanomethyl group is believed to enhance its interaction with microbial targets.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving enzyme inhibition or disruption of cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerGrowth inhibition in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Electrophilic Aromatic Substitution: The chloro and fluoro groups can participate in electrophilic substitution reactions, allowing the compound to modify biological molecules.
  • Covalent Bond Formation: The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or altered protein function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential. Further investigations are needed to elucidate the exact mechanisms involved.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values ranging from 15 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in cancer drug development.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioactivity of this compound. Various synthetic routes have been explored, with modifications aimed at improving its solubility and bioavailability.

Table 2: Synthetic Routes and Yields

Synthetic RouteYield (%)References
Reaction with isocyanide reagent85%
Electrophilic substitution reactions75%

Properties

IUPAC Name

1-chloro-3-fluoro-2-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPJCZQQHMTREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261685
Record name 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-52-0
Record name 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730964-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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